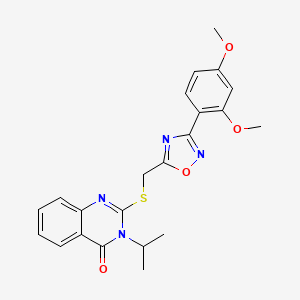

![molecular formula C18H18N4O3S B2716124 7-(2-Methoxyphenyl)-1,3-dimethyl-5-prop-2-enylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 872838-25-0](/img/structure/B2716124.png)

7-(2-Methoxyphenyl)-1,3-dimethyl-5-prop-2-enylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “7-(2-Methoxyphenyl)-1,3-dimethyl-5-prop-2-enylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione” is a pyrimido[4,5-d]pyrimidine derivative . Pyrimido[4,5-d]pyrimidines are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction . They have been widely studied due to their biological potential .

Synthesis Analysis

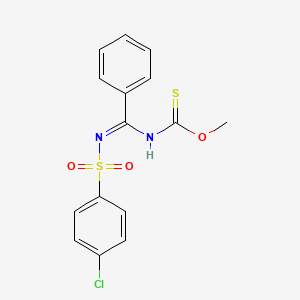

The synthesis of pyrimido[4,5-d]pyrimidine derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of this compound can be characterized by spectral techniques including IR, 1H-NMR, MS, and 13C-NMR .Scientific Research Applications

Heterocyclic Compounds in Pharmaceutical Chemistry

Heterocyclic compounds like pyrimidine derivatives are crucial in pharmaceutical chemistry, showing a wide range of biological activities. They are known for their antibacterial and fungicidal activities, and some act as antagonists of the neuropeptide S receptor or exhibit antiallergic properties. Novel synthesis methods are constantly being developed to create derivatives with potential pharmacological benefits (Osyanin et al., 2014).

Synthesis of Novel Derivatives

The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific compounds has been explored, showing significant anti-inflammatory and analgesic properties. These compounds were found to inhibit cyclooxygenase enzymes (COX-1/COX-2), highlighting their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Molecular Structure and Crystal Structures

The molecular and crystal structures of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have been studied, showing how hydrogen bonding and pi-pi stacking interactions contribute to their solid-state arrangements. This research provides insights into the design of new compounds with desired physical and chemical properties (Trilleras et al., 2009).

Anticancer and Antibacterial Activity

Pyrimidine diones have been synthesized and tested for their antibacterial and anticancer activities. The study highlights the potential of these compounds as lead compounds for developing new anticancer agents, with specific compounds showing significant activity against cervical cancer and human colon adenocarcinoma cell lines (Aremu et al., 2017).

Future Directions

The future directions for this compound could involve further exploration of its biological activities, including its potential as an antimicrobial agent and its in-vitro cytotoxic efficacy . Additionally, detailed structure-activity relationship (SAR) analysis and prospects could provide clues for the synthesis of novel pyrimido[4,5-d]pyrimidine analogs possessing enhanced biological activities with minimum toxicity .

Mechanism of Action

Target of Action

The primary target of 7-(2-Methoxyphenyl)-1,3-dimethyl-5-prop-2-enylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

This compound interacts with PARP-1, a known sensor of DNA damage . PARP-1 is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Biochemical Pathways

The compound affects the DNA repair pathway by inhibiting PARP-1 . This compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Pharmacokinetics

It is noted that most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the action of this compound is the inhibition of PARP-1, leading to genomic dysfunction and cell death . The synthesized compounds showed promising activity where some compounds emerged as potent PARP-1 inhibitors .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 7-(2-Methoxyphenyl)-1,3-dimethyl-5-prop-2-enylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione are largely determined by its interactions with various biomolecules. This compound has been found to interact with enzymes such as Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . The compound acts as an inhibitor of PARP-1, compromising the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Cellular Effects

In cellular contexts, this compound has been shown to have significant effects on cell function. It has been observed to inhibit cell proliferation in MCF-7 and HCT116 human cancer cell lines . The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism is likely linked to its inhibitory activity towards PARP-1 .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression. The compound’s pyrimido[4,5-d][1,3]oxazin-2-one core occupies the pocket adjacent to the hinge region of the PARP-1 enzyme, forming classic bidentate hydrogen bond interactions with the backbone of Met477 . This interaction inhibits the activity of PARP-1, leading to the observed cellular effects .

Temporal Effects in Laboratory Settings

The compound’s inhibitory activity towards PARP-1 and its anti-proliferative activity against cancer cell lines suggest that it may have long-term effects on cellular function .

Metabolic Pathways

Given its inhibitory activity towards PARP-1, it is possible that this compound may interact with enzymes or cofactors involved in DNA repair pathways .

Subcellular Localization

Given its interactions with PARP-1, it is likely that this compound may be localized to regions of the cell where this enzyme is active .

Properties

IUPAC Name |

7-(2-methoxyphenyl)-1,3-dimethyl-5-prop-2-enylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-5-10-26-16-13-15(21(2)18(24)22(3)17(13)23)19-14(20-16)11-8-6-7-9-12(11)25-4/h5-9H,1,10H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUZSGQHPFZVQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3OC)SCC=C)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4As,6aR,6bR,10S,12aR,14bS)-10-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6b,9,9,12a-hexamethyl-4a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid](/img/structure/B2716043.png)

![N-(2,4-difluorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2716044.png)

![3-amino-4-(furan-2-yl)-N-(p-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2716048.png)

![2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-4-pyrimidinol](/img/structure/B2716050.png)

![N1-(sec-butyl)-N2-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2716057.png)

![5-Fluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2716060.png)